5-Fluoro-4-hydroxyquinazoline

Übersicht

Beschreibung

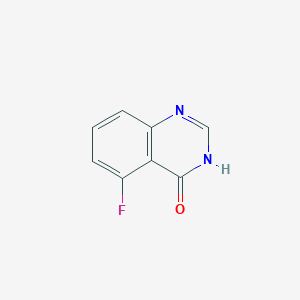

5-Fluoro-4-hydroxyquinazoline is an organic compound with the molecular formula C8H5FN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the quinazoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxyquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoroanthranilic acid.

Cyclization: The 5-fluoroanthranilic acid undergoes cyclization with formamide under acidic conditions to form this compound.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors for the cyclization process to handle bulk quantities of starting materials.

Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Automation: Employing automated systems for continuous production and monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-hydroxyquinazoline can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.

Reduction: The compound can be reduced to form 5-fluoro-4-aminoquinazoline.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: 5-Fluoro-4-quinazolinone.

Reduction: 5-Fluoro-4-aminoquinazoline.

Substitution: Various substituted quinazolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Fluoro-4-hydroxyquinazoline and its derivatives. For instance, a study focused on the synthesis of novel 4-hydroxyquinazoline derivatives demonstrated that certain analogs exhibited potent inhibitory activity against PARP1, an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant in cancer cells exhibiting resistance to conventional therapies, such as doxorubicin .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| IN17 | HCT-15 | 33.45 ± 1.79 |

| IN17 | HCC1937 | 34.29 ± 2.68 |

| A32 | HCT-15 | 10.93 ± 0.71 |

| A32 | HCC1937 | 11.35 ± 0.73 |

The compound A32, derived from the original scaffold, showed superior anti-proliferative effects compared to other synthesized derivatives, indicating the importance of structural modifications for enhancing efficacy .

Selective Cytotoxicity

Another study evaluated the cytotoxic effects of various derivatives against resistant cancer cell lines compared to normal fibroblasts. Some derivatives demonstrated selective toxicity towards resistant cancer cells, suggesting a mechanism that minimizes damage to normal tissues while effectively targeting malignancies .

Table 2: Cytotoxicity Profile of Quinazoline Derivatives

| Compound | Cell Line Type | Toxicity Level |

|---|---|---|

| Doxorubicin | Sensitive | High |

| Compound A | Resistant | Moderate |

| Compound B | Normal Fibroblasts | Low |

This selective action is crucial for developing anticancer therapies that reduce side effects associated with traditional chemotherapeutics .

Mechanistic Insights

Research into the mechanisms underlying the action of this compound has revealed its role in inducing reactive oxygen species (ROS) within cancer cells, leading to increased apoptosis rates in resistant cell lines . The ability to sensitize drug-resistant cells represents a significant advancement in cancer treatment strategies.

Case Study: In Vitro Efficacy Against Colon Cancer

A study conducted on colon adenocarcinoma cell lines (Colo205 and Colo320) demonstrated that derivatives of this compound exhibited varied cytotoxic effects based on their structural modifications. The findings indicated that certain substitutions led to enhanced selectivity and potency against resistant strains compared to standard treatments like doxorubicin .

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-hydroxyquinazoline involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways: It may interfere with cellular pathways involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyquinazoline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

5-Fluoroquinazoline: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

4-Aminoquinazoline: Contains an amino group instead of a hydroxyl group, leading to different pharmacological properties.

Uniqueness

5-Fluoro-4-hydroxyquinazoline is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Biologische Aktivität

5-Fluoro-4-hydroxyquinazoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position enhances its biological activity compared to other derivatives.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:

- Ehrlich Ascites Carcinoma

- Sarcoma-180

- Colo 205 (doxorubicin-sensitive colon adenocarcinoma)

- Colo 320 (doxorubicin-resistant colon adenocarcinoma)

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ehrlich Ascites | 15.2 | Induction of apoptosis |

| Sarcoma-180 | 12.7 | Cell cycle arrest at G2/M phase |

| Colo 205 | 10.5 | Inhibition of EGFR kinase |

| Colo 320 | 22.3 | Enhanced ROS production |

The compound's mechanism involves inducing apoptosis through both extrinsic and intrinsic pathways, as well as cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various bacterial strains. Studies have indicated that it may act as an inhibitor of mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), which is crucial for bacterial respiratory metabolism .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Mycobacterium tuberculosis | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound has been shown to bind effectively to the epidermal growth factor receptor (EGFR) kinase domain, leading to reduced signaling pathways that promote cancer cell proliferation .

- Induction of Reactive Oxygen Species (ROS) : It enhances ROS levels within cells, contributing to oxidative stress that can trigger apoptosis in cancer cells .

- Cell Cycle Arrest : By interfering with cell cycle progression, particularly at the G2/M checkpoint, it prevents cancer cells from dividing and proliferating .

Case Studies

A notable study published in Molecules highlighted the synthesis and evaluation of novel derivatives of 4-hydroxyquinazoline, including this compound. The research demonstrated that these compounds could selectively target BRCA1/2 mutant cancer cells, indicating potential for precision medicine applications in oncology .

Another investigation explored the compound's ability to sensitize drug-resistant cancer cells. Results indicated that treatment with this compound significantly increased the expression of γH2AX, a marker for DNA double-strand breaks, suggesting its role in enhancing cytotoxic effects against resistant cell lines .

Eigenschaften

IUPAC Name |

5-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEZULVIMJVIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371996 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-72-6 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.